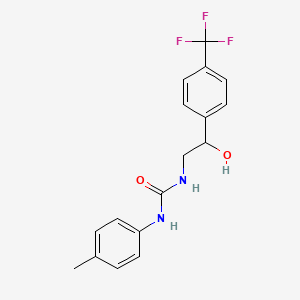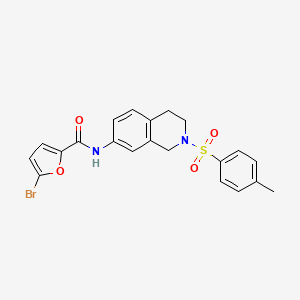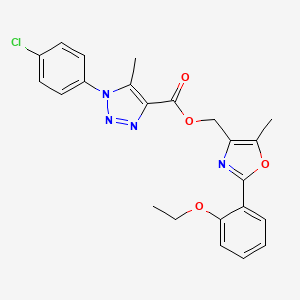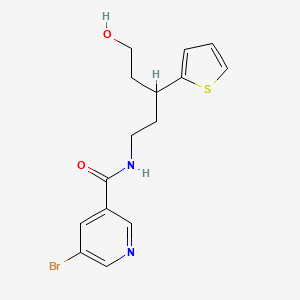![molecular formula C10H17NO B3009047 3-(Propan-2-yl)-2-azaspiro[3.4]octan-1-one CAS No. 1870091-13-6](/img/structure/B3009047.png)
3-(Propan-2-yl)-2-azaspiro[3.4]octan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Propan-2-yl)-2-azaspiro[3.4]octan-1-one is a spirocyclic compound featuring a unique azaspiro structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The spirocyclic framework imparts rigidity and conformational constraint, which can enhance the binding affinity and selectivity of the compound towards biological targets.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propan-2-yl)-2-azaspiro[3.4]octan-1-one typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of a suitable amine with a ketone or aldehyde under acidic or basic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further functionalization to introduce the propan-2-yl group.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions: 3-(Propan-2-yl)-2-azaspiro[3.4]octan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the spirocyclic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various functionalized derivatives of the spirocyclic core, which can be further explored for their biological activities.
科学的研究の応用
3-(Propan-2-yl)-2-azaspiro[3
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of 3-(Propan-2-yl)-2-azaspiro[3.4]octan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding, which can modulate the activity of the target protein. This modulation can result in various pharmacological effects, depending on the nature of the target and the biological pathway involved.
類似化合物との比較
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing spirocyclic compound with significant pharmacological potential.
2,6-Diazaspiro[3.4]octan-7-one: Known for its role as a sigma-1 receptor antagonist, enhancing the analgesic effect of opioids.
Uniqueness: 3-(Propan-2-yl)-2-azaspiro[3.4]octan-1-one stands out due to its specific structural features, which confer unique binding properties and potential therapeutic applications. Its spirocyclic core provides a rigid framework that can enhance the selectivity and potency of the compound in biological systems.
特性
IUPAC Name |
1-propan-2-yl-2-azaspiro[3.4]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-7(2)8-10(9(12)11-8)5-3-4-6-10/h7-8H,3-6H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLVLYDHEIOTQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CCCC2)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(6-Bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3008965.png)
![N-cyclohexyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B3008966.png)
![[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea](/img/structure/B3008967.png)

![2-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3008969.png)

![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3008972.png)
![2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3008976.png)


![8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3008979.png)
![6-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B3008980.png)
![4-Methylsulfanyl-2-[4-(morpholine-4-sulfonyl)-2-nitro-phenylamino]-butyric acid](/img/structure/B3008984.png)
![5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid dihydrochloride](/img/structure/B3008985.png)
